molecular formula C7H6N4 B13820856 6H-Pyrimido[4,5-b][1,4]diazepine CAS No. 3104-95-8

6H-Pyrimido[4,5-b][1,4]diazepine

Cat. No.: B13820856
CAS No.: 3104-95-8
M. Wt: 146.15 g/mol
InChI Key: YYQKVKPYNDUODF-UHFFFAOYSA-N
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Description

6H-Pyrimido[4,5-b][1,4]diazepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a diazepine moiety at positions [4,5-b]. This scaffold is characterized by its planar aromatic pyrimidine component and a seven-membered diazepine ring, which introduces conformational flexibility. The compound has garnered significant attention due to its structural versatility, enabling diverse substitutions that modulate pharmacological properties. Key applications include antitumor agents, HIV-1 reverse transcriptase (RT) inhibitors, and antifungal therapeutics .

Properties

CAS No.

3104-95-8

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

6H-pyrimido[4,5-b][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1,3-5H,2H2

InChI Key

YYQKVKPYNDUODF-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C2C(=N1)C=NC=N2

Origin of Product

United States

Preparation Methods

Synthesis via 6-Aminopyrimidin-5-carbaldehydes (High-Throughput Method)

A notable method described by de la Torre et al. (2016) involves a four-step process starting from 6-aminopyrimidin-5-carbaldehydes:

  • Formylation of 6-aminopyrimidines to generate 6-aminopyrimidin-5-carbaldehydes.
  • Reductive amination with amines to produce 6-amino-5-(amino)methylpyrimidines.
  • Acylation of these intermediates using haloacyl halides (e.g., bromoacetyl bromide) in the presence of triethylamine and tetrahydrofuran solvent at low temperature (0 °C), yielding amide intermediates in over 99% yield within minutes.
  • Cyclization under mild conditions to form the fused pyrimido[4,5-b]diazepine ring system.

Reaction Scheme Summary:

Step Reaction Type Key Reagents Conditions Yield
1 Formylation 6-Aminopyrimidines Standard formylation -
2 Reductive amination Amines, reducing agent Mild, typical reductive amination High
3 Acylation Haloacyl halides, triethylamine, THF 0 °C, 5 min >99%
4 Cyclization Intramolecular ring closure Mild conditions High

Five-Step Synthesis from 4,6-Dichloropyrimidine-5-carbaldehyde

Another method involves a five-step sequence starting from 4,6-dichloropyrimidine-5-carbaldehyde, as reported in the Journal of Combinatorial Chemistry (2010):

  • Reaction of 4,6-dichloropyrimidine-5-carbaldehyde with N-substituted amino acid esters.
  • Subsequent reaction with primary amines.
  • Sequential transformations including nucleophilic substitution, reduction, and cyclocondensation.
  • Formation of 8,9-dihydro-5H-pyrimido[4,5-b]diazepin-7(6H)-ones.

This approach strategically uses bis-electrophilic pyrimidines reacting with various amines to build the diazepine core. It is suitable for generating libraries of derivatives with diverse substitutions, useful for biological screening.

Key Features:

  • Five-step process.
  • Good to excellent yields.
  • Enables tetrasubstituted derivatives.
  • Functional groups positioned for further modification.

Alternative Cyclization and Side Reactions

During the acylation/cyclization steps, alternative cyclization pathways or elimination reactions can occur, leading to:

  • Hybrid indolinone derivatives.
  • Acrylamide derivatives.

These side products provide synthetic routes to novel hybrid molecules with potential biological interest.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Conditions Steps Yield Range Notes
High-throughput via 6-aminopyrimidin-5-carbaldehydes 6-Aminopyrimidin-5-carbaldehydes Haloacyl halides, amines, THF, triethylamine, 0 °C 4 >99% (acylation) Rapid, high yield, allows diverse substituents
Five-step from 4,6-dichloropyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde N-substituted amino acid esters, amines, various reagents 5 Good to excellent Suitable for tetrasubstituted derivatives
Microwave-assisted synthesis 6-Amino-5-(amino)methylpyrimidines Hexamethyldisilazane, ammonium sulfate, THF, microwave irradiation - Moderate (e.g., 68%) Alternative method for bis-pyrimidine derivatives

Experimental Notes and Analytical Data

  • Melting points are typically uncorrected and measured on standard apparatus.
  • Infrared spectra (IR) confirm functional groups such as amines and carbonyls.
  • Nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon) is used for structural confirmation.
  • Mass spectrometry (MS) provides molecular weight verification.
  • Elemental analysis confirms purity and composition.
  • Thin layer chromatography (TLC) monitors reaction progress.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[4,5-b][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include haloacyl halides for acylation, bases like potassium carbonate for cyclization, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation followed by cyclization typically yields the diazepine ring system, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 6H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of Aurora A/B kinases and KDR, leading to the disruption of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Differences Between [4,5-b] and [4,5-e] Derivatives

Feature This compound Pyrimido[4,5-e][1,4]diazepine
Fusion Position [4,5-b] [4,5-e]
Reactivity Hotspot C-2, C-4 C-5, C-7
Synthetic Flexibility LiAlH4-mediated reduction Bis-electrophilic pyrimidine strategies
Bioactivity Antitumor, antifungal Library diversification

Benzodiazepine-Fused Analogs

Pyrimido[4,5-b][1,4]benzodiazepines incorporate a benzene ring fused to the diazepine moiety. For instance, 2-amino-6-aryl-4-methoxy-11H-pyrimido[4,5-b][1,4]benzodiazepines demonstrate that aryl substituents at C-6 induce distinct crystal packing via π-π interactions, despite identical molecular backbones. These structural variations correlate with altered solubility and bioavailability .

Substituent-Dependent Bioactivity

  • Thiazole-Based Derivatives : Thiazole substituents at C-2 and C-6 in 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines confer potent antifungal and antitumor activities. For example, these compounds exhibit IC₅₀ values <10 μM against human tumor cell lines (e.g., A549, HeLa) and fungicidal effects against Candida albicans .
  • Chloro and Methyl Substituents : 4-Chloro-9-methyl derivatives (e.g., 6H-pyrimido[4,5-e][1,4]diazepine-6-acetic acid ethyl ester) display altered electronic profiles, improving binding to kinase targets .

Q & A

Q. What are the key synthetic strategies for 6H-pyrimido[4,5-b][1,4]diazepine derivatives?

Methodological Answer:

  • Multi-component reactions and cyclization pathways are widely used. For example, N-uracil amidines can undergo TBHP-mediated oxidative cyclization to form pyrimido-diazepine scaffolds .
  • Metal-catalyzed ring-closing metathesis (e.g., ruthenium catalysts) enables rapid access to multi-substituted derivatives, such as pyrimido[4,5-b][1,4]diazepine-2,4,6-triones, which serve as versatile drug discovery scaffolds .
  • Bromination of precursor compounds (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) followed by nucleophilic substitution with cyanide or aryl diazonium salts yields functionalized derivatives .

Q. How is the structural uniqueness of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography resolves fused bicyclic systems, as seen in human FABP4 co-crystallized with pyrimido-diazepine derivatives (PDB ID: RFN) .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and substituent positions. For example, methyl or phenyl groups at C6/C9 alter solubility and reactivity .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for intermediates like 2-amino-6-phenethyl derivatives .

Q. What analytical methods ensure purity and identity of synthesized derivatives?

Methodological Answer:

  • HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer pH 6.5) separates isomers and detects impurities at <0.1% levels .
  • Reference standards (e.g., EP-grade impurities like 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) are critical for calibration .
  • Residual solvent analysis via gas chromatography ensures compliance with ICH guidelines for intermediates .

Q. How do substituents influence the reactivity of the pyrimido-diazepine core?

Methodological Answer:

  • Electron-donating groups (e.g., methyl at C6/C9) enhance solubility and nucleophilic reactivity, enabling downstream functionalization .
  • Aromatic substituents (e.g., 4-(4-hydroxypiperidin-1-yl)phenyl) improve binding affinity to targets like kinases, as shown in XMD16-5 (IC₅₀ = 1.4 µM for FABP4) .
  • Halogenation (e.g., bromine at C6) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Q. What spectroscopic techniques are used to monitor reaction intermediates?

Methodological Answer:

  • In-situ FTIR tracks carbonyl stretching frequencies (1650–1750 cm⁻¹) during cyclization steps .
  • LC-MS identifies transient intermediates like Schiff bases in reductive amination pathways .
  • Polarimetry distinguishes stereoisomers in chiral derivatives (e.g., (6S)-6-methyl-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine) .

Advanced Research Questions

Q. How can pyrimido-diazepines be optimized for kinase inhibition?

Methodological Answer:

  • Structure-activity relationship (SAR) studies prioritize substituents at C2/C11. For example, 2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl derivatives (XMD16-5) show potent TNK2 inhibition (Ki = 0.8 nM) .
  • Molecular docking (e.g., Glide or AutoDock) predicts binding modes to ATP pockets, guided by co-crystal structures (e.g., FABP4-ligand complexes) .
  • Kinase selectivity profiling (e.g., Eurofins KinaseProfiler) identifies off-target effects, critical for avoiding cytotoxicity .

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Meta-analysis of substituent effects : Methyl groups at C6 enhance solubility but may reduce blood-brain barrier penetration, explaining variable neuroprotective efficacy .
  • Replicate assays under standardized conditions : Discrepancies in IC₅₀ values (e.g., 1.4 µM vs. 8.2 µM for FABP4 inhibitors) often arise from buffer pH or solvent choice .
  • Proteomic profiling (e.g., SILAC) identifies unintended targets, such as off-binding to p38MAPK in ALS models .

Q. What computational methods predict metabolic stability of pyrimido-diazepines?

Methodological Answer:

  • ADMET prediction tools (e.g., SwissADME) calculate topological polar surface area (TPSA) and LogP. Derivatives with TPSA >80 Ų and LogP <3 show favorable hepatic clearance .
  • CYP450 isoform docking (e.g., CYP3A4) identifies metabolic hotspots, such as oxidation-prone C5 positions .
  • MD simulations (e.g., GROMACS) model hydrolytic stability of lactam rings in physiological pH ranges .

Q. How to design pyrimido-diazepines for neuroprotective applications?

Methodological Answer:

  • Blood-brain barrier (BBB) permeability screening : Derivatives with ClogP 2–3 and <5 hydrogen bond donors are prioritized, as seen in ALS drug candidates .
  • Mitochondrial targeting : Incorporate lipophilic cations (e.g., triphenylphosphonium) at C11 to enhance accumulation in neuronal mitochondria .
  • In vitro neuroprotection assays : Use rotenone-induced SH-SY5Y cell models to validate rescue of oxidative stress (EC₅₀ <10 µM) .

Q. What strategies improve synthetic yields of multi-substituted derivatives?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) for cyclization steps, minimizing decomposition .
  • Solid-phase synthesis (e.g., Wang resin) enables combinatorial libraries of 2,4,6-trisubstituted derivatives with >85% purity .
  • DoE (Design of Experiments) optimization identifies critical parameters (e.g., temperature, catalyst loading) for scale-up to gram quantities .

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